molecular formula C15H14O B8499025 3-(3-Biphenylyl)propanal

3-(3-Biphenylyl)propanal

Cat. No.: B8499025
M. Wt: 210.27 g/mol
InChI Key: JCFUBJSIMQRJLI-UHFFFAOYSA-N
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Description

3-(1,1’-Biphenyl-3-yl)propanal is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1,1’-Biphenyl-3-yl)propanal involves the following steps:

    Reactants: 3-iodo-1,1′-biphenyl, tetrabutylammonium chloride, alkyl alcohol, sodium hydrogencarbonate, and palladium (II) acetate.

    Solvent: Dry DMF (Dimethylformamide).

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-Biphenyl-3-yl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position is particularly reactive, leading to benzylic oxidation.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for benzylic bromination.

Major Products

    Oxidation: Produces benzoic acid derivatives.

    Reduction: Produces 3-(1,1’-Biphenyl-3-yl)propanol.

    Substitution: Produces benzylic halides.

Scientific Research Applications

3-(1,1’-Biphenyl-3-yl)propanal is widely used in scientific research due to its versatile applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1’-Biphenyl-3-yl)propanal involves its interaction with specific molecular targets and pathways . The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1,1’-Biphenyl-4-yl)propanal: Similar structure but with the biphenyl group attached at the 4-position.

    Benzyl alcohol: A simpler structure with a hydroxyl group instead of an aldehyde.

Uniqueness

3-(1,1’-Biphenyl-3-yl)propanal is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3-phenylphenyl)propanal

InChI

InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2

InChI Key

JCFUBJSIMQRJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-1,1′-biphenyl (0.964 g, 3.44 mmol) and tetrabutylammonium chloride (0.956 g, 3.44 mmol) in dry DMF (3 mL) was added alkyl alcohol (0.351 mL, 5.16 mmol), sodium hydrogencarbonate (0.723 g, 8.60 mmol), and palladium(II) acetate (31 mg, 0.14 mmol), and the mixture was stirred at room temperature for 18 h. The reaction mixture was then diluted with EtOAc and the solid material filtered off (Celite). The filtrate was washed with water three times, dried (Na2SO4) and concentrated. Flash chromatography (heptan/tert-butyl methyl ether, 4:1) of the residue gave 3-(1,1′-biphenyl-3-yl)propanal (0.601 g, 83%).
Quantity
0.964 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl alcohol
Quantity
0.351 mL
Type
reactant
Reaction Step One
Quantity
0.723 g
Type
reactant
Reaction Step One
Quantity
0.956 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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